2-Chloro-5-nitropyridin-4-amine

Übersicht

Beschreibung

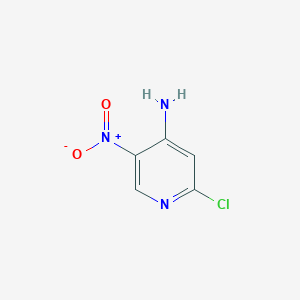

2-Chloro-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a nitro group at the fifth position, and an amino group at the fourth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitropyridin-4-amine typically involves multiple steps:

Nitration: The process begins with the nitration of pyridine to form 2-amino-5-nitropyridine.

Hydrolysis: The nitrated product is then hydrolyzed to produce 2-hydroxy-5-nitropyridine.

Chlorination: Finally, the hydroxy compound is chlorinated using reagents such as phosphorus oxychloride and phosphorus pentachloride to yield this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Reduction: Products include 2-chloro-4,5-diaminopyridine.

Oxidation: Products include 2-chloro-4-nitroso-5-nitropyridine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-5-nitropyridin-4-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer.

Case Study:

Research has shown that compounds derived from this compound exhibit significant antibacterial properties. For instance, derivatives have been synthesized that demonstrate activity against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics .

Agricultural Chemicals

Use in Agrochemicals:

The compound is also crucial in formulating agrochemicals, including herbicides and pesticides. It functions by inhibiting specific enzymes in plants and pests, thus providing a targeted approach to pest management.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Mechanism of Action | Example Use Case |

|---|---|---|

| Herbicides | Inhibits enzyme activity in plants | Targeting specific weed species |

| Pesticides | Disrupts pest metabolism | Protecting crops from insect damage |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for its potential in creating advanced materials such as conductive polymers and dyes. These materials are applicable in electronics and coatings, offering improved performance compared to traditional options.

Case Study:

Studies have investigated the use of this compound in developing polymer composites that exhibit enhanced electrical conductivity and thermal stability, making them suitable for use in electronic devices .

Analytical Chemistry

Reagent in Analytical Techniques:

The compound serves as a reagent in various analytical methods, aiding researchers in detecting and quantifying other substances. This application is vital for quality control and environmental monitoring.

Example Applications:

- Chromatography: Used to separate components in complex mixtures.

- Spectroscopy: Acts as a standard for calibrating instruments.

Research in Organic Chemistry

Organic Synthesis Reactions:

this compound is frequently employed in organic synthesis reactions. Researchers utilize it to explore new pathways and develop innovative compounds.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nitration | Sulfuric acid + Nitric acid | 8.89 |

| Amination | Ammonium hydroxide | 77 |

| Coupling Reactions | DMSO solvent | Varies |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitropyridin-4-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-nitropyridine

- 2-Chloro-4-nitropyridine

- 2-Chloro-6-nitropyridine

Uniqueness

2-Chloro-5-nitropyridin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. The presence of the chlorine, nitro, and amino groups in specific positions on the pyridine ring allows for unique interactions and applications that are not possible with other similar compounds .

Biologische Aktivität

2-Chloro-5-nitropyridin-4-amine (CAS No. 2604-39-9) is an organic compound with the molecular formula . It is characterized by a chlorine atom at the second position, a nitro group at the fifth position, and an amino group at the fourth position on the pyridine ring. This unique arrangement of functional groups contributes to its diverse biological activities and applications in medicinal chemistry and agrochemicals.

Chemical Structure

The compound's structure allows for various chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The nitro group can be reduced to an amino group using reducing agents.

- Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.

Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium amide, thiourea | Polar solvents |

| Reduction | Palladium on carbon (Pd/C), H₂ | Catalytic conditions |

| Oxidation | Potassium permanganate, nitric acid | Varies based on desired product |

This compound exhibits biological activity through its interaction with various molecular targets, which may include enzymes and receptors. Its mechanism of action can affect pathways related to oxidative stress, inflammation, and cell signaling.

Research Findings

- Antimicrobial Activity: Research indicates that derivatives of this compound have shown promising antimicrobial properties against various pathogens. A study demonstrated its efficacy in inhibiting bacterial growth, highlighting its potential as a lead compound in antibiotic development .

- Anti-inflammatory Effects: In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

- Cancer Research: Preliminary studies indicate that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. This was evidenced by dose-response assays that showed significant cytotoxic effects on specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitropyridine derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, this compound was found to inhibit NF-kB activation in macrophages, leading to reduced expression of TNF-alpha and IL-6. This indicates its potential application in treating chronic inflammatory conditions.

Biological Activity Comparison Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-nitropyridin-4-amine, and how are yields optimized?

- Methodological Answer : this compound is typically synthesized via nitration and halogenation of pyridine derivatives. A reported protocol involves coupling reactions using acetonitrile as a solvent, stoichiometric amines, and a base at 25°C for 3.5 hours, achieving isolated yields up to 100% under controlled conditions . Optimization focuses on solvent polarity (e.g., acetonitrile vs. DMF), molar ratios of reactants, and reaction temperature. TLC monitoring (silica gel, UV/KMnO₄ visualization) ensures reaction completion .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (Bruker Avance III 600 MHz) identifies substituent positions and confirms amine functionality. The chloro and nitro groups deshield adjacent protons .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves molecular geometry, bond angles, and intermolecular interactions. For pyridin-4-amine derivatives, ORTEP-III generates thermal ellipsoid models to visualize steric effects .

- HRMS : High-resolution mass spectrometry (e.g., microTOF-QII) confirms molecular formula and isotopic patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive heterocycles, such as:

- Antimicrobial Agents : Functionalization at the 4-amino group with aliphatic/aromatic amines generates pyrimidine derivatives with reported antibacterial activity .

- PROTACs : Its chloro-nitro scaffold is utilized in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies .

Advanced Research Questions

Q. How can palladium-catalyzed amination be tailored to improve regioselectivity in this compound derivatives?

- Methodological Answer : Regioselective amination at the 4-position requires:

- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos ligands enhance C–N coupling efficiency .

- Base Optimization : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile) minimizes side reactions.

- Kinetic Control : Lower temperatures (25°C) favor mono-amination, while higher temperatures risk over-functionalization .

Q. How do steric and electronic effects influence the crystallographic packing of this compound derivatives?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., aryl groups) disrupt planar packing, leading to twisted conformations. For example, dihedral angles between pyridine and phenyl rings range from 12.8° to 86.1°, as resolved via SHELXL refinement .

- Electronic Effects : Nitro groups enhance dipole interactions, while chloro substituents participate in weak C–H⋯Cl hydrogen bonds, stabilizing crystal lattices .

Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?

- Methodological Answer :

- Source Validation : Cross-check CAS registry (2604-39-9) and purity assays (HPLC, NMR) to confirm compound identity .

- Reaction Reproducibility : Test variables like solvent batch quality (e.g., anhydrous acetonitrile) and catalyst activity (e.g., Pd leaching). A study reported 100% yield using rigorously dried solvents, whereas moisture-contaminated batches dropped yields to ~75% .

Eigenschaften

IUPAC Name |

2-chloro-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBEPUOVBMENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448005 | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2604-39-9 | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.